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Compound of Interest

Compound Name: Dpp-4-IN-2

Cat. No.: B12411815

For research use only. Not for use in humans.

This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological activity of Dpp-4-IN-2, a potent and selective dipeptidyl peptidase-4 (DPP-4)
inhibitor. This document is intended for researchers, scientists, and professionals in the field of
drug development and diabetes research.

Chemical Structure and Properties

Dpp-4-IN-2, also referred to as compound b2 in some literature, is a non-peptidomimetic small
molecule inhibitor of DPP-4.[1] It is structurally analogous to Alogliptin, a clinically approved
anti-diabetic drug.[1]

Table 1: Chemical and Physical Properties of Dpp-4-IN-2
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Property Value Source
2-((6-(4-(cyanomethyl)phenyl)-
1][2][3]triazolo[4,3-a]pyrazin-

IUPAC Name [11[2][3] [4,3-a]py
7(8H)-yl)(2-methyl-2-
propanyl)amino)acetamide

CAS Number 2133900-95-3 [1]14]

Molecular Formula C18H18N60O [1114]

Molecular Weight 334.38 g/mol [1114]
N#CC1=CC=CC=C1CN(C(N2

SMILES CCNCC2)=C3)C4=CC=NN4C [1]14]
3=0

Appearance Solid powder (predicted)

Melting Point Not available

Boiling Point Not available

Solubility Not available

pKa Not available

Biological Activity and Mechanism of Action

Dpp-4-IN-2 is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), with a reported
half-maximal inhibitory concentration (IC50) of 79 nM.[1] DPP-4 is a serine exopeptidase that
plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like
peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] These hormones
are released from the gut in response to food intake and stimulate insulin secretion from
pancreatic 3-cells in a glucose-dependent manner.

By inhibiting DPP-4, Dpp-4-IN-2 prevents the degradation of GLP-1 and GIP, thereby
prolonging their biological activity. This leads to increased insulin secretion and suppressed
glucagon release, ultimately resulting in lower blood glucose levels. This mechanism of action
is central to the therapeutic potential of DPP-4 inhibitors in the management of type 2 diabetes
mellitus.
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Table 2: Bioactivity of Dpp-4-IN-2

Assay

Parameter Value Species . Source
Conditions

DPP-4 1C50 79 nM Not specified Not specified [1]

DPP-8 IC50 Not available

DPP-9 IC50 Not available

Ki Not available

The selectivity of Dpp-4-IN-2 against other closely related proteases, such as DPP-8 and DPP-

9, has not been publicly reported. High selectivity is a critical attribute for DPP-4 inhibitors to

minimize off-target effects.

Signaling Pathways

The primary signaling pathway modulated by Dpp-4-IN-2 is the incretin pathway, which is

integral to glucose metabolism. DPP-4 also plays a role in immune regulation, and its inhibition

can have immunomodulatory effects.
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Click to download full resolution via product page

Caption: Incretin signaling pathway and the mechanism of action of Dpp-4-IN-2.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of Dpp-4-IN-2 are
not publicly available. However, this section provides generalized, representative protocols
based on standard methods for the characterization of DPP-4 inhibitors.

General Synthesis of Pyrazolo[1,5-a]pyrimidine
Derivatives

The synthesis of Dpp-4-IN-2 likely follows a multi-step synthetic route common for
pyrazolo[1,5-a]pyrimidine derivatives. A general workflow is outlined below.
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Caption: Generalized workflow for the synthesis of Dpp-4-IN-2.
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In Vitro DPP-4 Inhibition Assay

The inhibitory activity of Dpp-4-IN-2 against DPP-4 can be determined using a fluorometric
assay.

Materials:

Human recombinant DPP-4 enzyme

DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)

Assay buffer (e.g., Tris-HCI, pH 7.5)

Dpp-4-IN-2 (dissolved in DMSO)

96-well black microplate

Fluorometric plate reader

Procedure:

Prepare a serial dilution of Dpp-4-IN-2 in assay buffer.
e In a 96-well plate, add the DPP-4 enzyme solution to each well.

» Add the Dpp-4-IN-2 dilutions to the respective wells. Include a positive control (a known
DPP-4 inhibitor) and a negative control (vehicle, e.g., DMSO).

¢ Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
« Initiate the reaction by adding the DPP-4 substrate to all wells.

e Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and
an emission wavelength of ~460 nm over a period of time (e.g., 30 minutes) at 37°C.

e Calculate the rate of reaction for each concentration of the inhibitor.

» Determine the percent inhibition relative to the negative control.
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» Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data
to a dose-response curve to calculate the IC50 value.
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Caption: Workflow for the in vitro DPP-4 inhibition assay.
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ADME and Pharmacokinetic Profile

Specific data on the absorption, distribution, metabolism, excretion (ADME), and
pharmacokinetic properties of Dpp-4-IN-2 are not publicly available. Generally, DPP-4
inhibitors are designed for oral administration and exhibit variable pharmacokinetic profiles.

Table 3: General Pharmacokinetic Parameters of Oral DPP-4 Inhibitors

Parameter General Range
Oral Bioavailability Varies

Time to Maximum Concentration (Tmax) 1-4 hours
Plasma Protein Binding Low to high

Variable, can involve cytochrome P450

Metabolism
enzymes
Elimination Half-life Variable
Excretion Primarily renal or hepatic

Summary and Future Directions

Dpp-4-IN-2 is a potent in vitro inhibitor of DPP-4. Its structural similarity to alogliptin suggests
potential for development as a therapeutic agent for type 2 diabetes. However, a
comprehensive understanding of its pharmacological profile is currently limited by the lack of
publicly available data on its physicochemical properties, selectivity, and in vivo efficacy and
safety.

Future research should focus on:
» Detailed characterization of the physicochemical properties of Dpp-4-IN-2.

» Determination of its selectivity profile against other DPP family enzymes and other relevant
off-targets.
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* Invivo studies to evaluate its pharmacokinetic properties, efficacy in animal models of
diabetes, and safety profile.

« Investigation of its potential immunomodulatory effects.

This information will be crucial for assessing the therapeutic potential of Dpp-4-IN-2 and
guiding its further development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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